molecular formula C11H8FNO4 B1311189 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate CAS No. 66134-67-6

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

Cat. No. B1311189
CAS RN: 66134-67-6
M. Wt: 237.18 g/mol
InChI Key: LSSQMISUDUUZCC-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate is a chemical compound with the CAS Number: 66134-67-6. Its molecular weight is 237.19 and its molecular formula is C11H8FNO4 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The IUPAC name of this compound is 1-[(4-fluorobenzoyl)oxy]-2,5-pyrrolidinedione . The InChI code is 1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.19 and a molecular formula of C11H8FNO4 . It is a solid substance that is stored at room temperature in an inert atmosphere . The exact mass is 237.043732 Da .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate,” focusing on unique applications across different fields:

Antibody-Drug Conjugation (ADC) Linker

This compound serves as a linker with aldehyde functionality for ADCs. ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of small molecule drugs, allowing for targeted drug delivery to cancer cells .

Enhancement of Monoclonal Antibody Production

In cell cultures, particularly recombinant Chinese hamster ovary cells, this compound has been found to increase monoclonal antibody production, which is crucial for developing therapeutic antibodies .

Anticonvulsant Research

The compound has been studied for its potential as a new anticonvulsant. It’s part of a group of compounds with hybrid structures being evaluated for their in vivo and in vitro efficacy in seizure control .

Cell Growth Suppression and Metabolic Enhancement

It has been reported to suppress cell growth while increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) during monoclonal antibody production, which can be beneficial in optimizing bioreactor cultures .

Anti-Tuberculosis Therapeutic Research

The compound has been investigated for its potential use in anti-tuberculosis therapy. It was initially developed as an anti-tuberculosis therapeutic compound and later found to stimulate monoclonal antibody production in cell cultures .

Synthesis of Novel Compounds

It serves as a precursor in the synthesis of new chemical entities that can have various applications, including but not limited to pharmaceuticals and biochemical research .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSQMISUDUUZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434200
Record name 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate

CAS RN

66134-67-6
Record name Benzoic acid, 4-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66134-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-succinimidyl 4-fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066134676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-SUCCINIMIDYL 4-FLUOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN7SEN5K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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